molecular formula C18H19N3O3S2 B12209808 N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide

Cat. No.: B12209808
M. Wt: 389.5 g/mol
InChI Key: WAPLCXQFIKGJKB-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(Butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide is a 1,3,4-thiadiazole derivative featuring a butylsulfonyl substituent at the 5-position and a naphthalen-1-yl acetamide moiety at the 2-position. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its electron-deficient nature and bioactivity in medicinal chemistry . The butylsulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to thioether analogs . This compound is hypothesized to exhibit antitumor or enzyme inhibitory activity, aligning with studies on structurally related thiadiazole derivatives .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H19N3O3S2/c1-2-3-11-26(23,24)18-21-20-17(25-18)19-16(22)12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,2-3,11-12H2,1H3,(H,19,20,22)

InChI Key

WAPLCXQFIKGJKB-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butylsulfonyl group is then introduced via sulfonation reactions, and the naphthalene moiety is attached through acylation or alkylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microreactor technology can be employed to achieve precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specialized properties.

Mechanism of Action

The mechanism by which N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved can vary, but they often include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to structurally analogous 1,3,4-thiadiazole derivatives (Table 1):

Compound Name/ID Substituents at 5-Position Aryl/Acetamide Group Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Butylsulfonyl 2-(Naphthalen-1-yl)acetamide Not Reported Not Reported Sulfonyl, naphthalene
5e () (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy) 132–134 74 Thioether, chlorophenyl
5j () (4-Chlorobenzyl)thio 2-(2-Isopropyl-5-methylphenoxy) 138–140 82 Thioether, substituted phenyl
11f () Thiophene-2-carbonyl Coumarin-linked ethylidene 240–242 Not Reported Carbonyl, coumarin
Methazolamide Metabolite 6 () Sulfo Acetamide Not Reported Not Reported Sulfonamide
  • Substituent Effects: The butylsulfonyl group in the target compound distinguishes it from thioether (e.g., 5e, 5j) or carbonyl (e.g., 11f) analogs.
  • Melting Points : Thiadiazoles with sulfonyl or sulfonamide groups (e.g., methazolamide metabolites) typically exhibit higher melting points than thioether derivatives due to stronger intermolecular interactions . The target compound’s melting point is expected to exceed 150°C, intermediate between thioethers (132–170°C) and coumarin-linked derivatives (240°C) .

Spectral and Analytical Data

  • IR/NMR : The target compound’s IR spectrum should show peaks for sulfonyl (S=O, ~1350–1160 cm⁻¹) and acetamide (C=O, ~1670 cm⁻¹), similar to methazolamide metabolites . The naphthalene protons would appear as multiplets in the aromatic region (δ 7.2–8.5 ppm) in ¹H NMR, distinct from simpler aryl groups in .
  • Mass Spectrometry : A molecular ion peak near m/z 400–450 is expected, consistent with naphthalene-containing analogs in (e.g., 6b, m/z 404.1359) .

Key Research Findings

Electron-Withdrawing Effects : Sulfonyl substituents enhance the electrophilicity of the thiadiazole ring, improving interactions with nucleophilic enzyme residues compared to thioethers .

Bioactivity Trends : Naphthalene-linked thiadiazoles show superior activity to phenyl analogs, likely due to enhanced hydrophobic binding .

Metabolic Considerations : Sulfonamide derivatives exhibit slower hepatic clearance than thioethers, as demonstrated by methazolamide’s metabolic pathway .

Biological Activity

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N3O4S2C_{18}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of 411.5 g/mol. The compound features a thiadiazole ring and a naphthalene moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC18H25N3O4S2
Molecular Weight411.5 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer activity. A study evaluated a series of 1,3,4-thiadiazole derivatives against various cancer cell lines including PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The results showed that specific derivatives induced apoptosis through the activation of caspases 3, 8, and 9 .

Key Findings:

  • Caspase Activation: Compounds demonstrated enhanced activity in activating caspases, particularly in the MCF7 cell line.
  • Comparative Efficacy: The anticancer efficacy was compared to doxorubicin, a standard chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes.
  • Receptor Interaction: It could bind to specific receptors altering signal transduction pathways.
  • Gene Expression Modulation: The compound may influence gene expression related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological activity of similar thiadiazole derivatives:

  • Apoptosis Induction Study : A study published in Medicinal Chemistry evaluated the apoptosis-inducing capabilities of various thiadiazole derivatives. The findings indicated that these compounds could effectively induce programmed cell death in cancer cells .
  • Antibacterial Activity : Research also suggests that certain thiadiazole derivatives possess antibacterial properties. This expands the potential applications of this compound beyond oncology into antimicrobial therapies .

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